molecular formula C17H11N3O3 B238493 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Cat. No. B238493
M. Wt: 305.29 g/mol
InChI Key: ZCCQIKZYJDXCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide, also known as PFI-3, is a small molecule inhibitor that has gained attention in the field of epigenetics research. It selectively inhibits the histone methyltransferase (HMT) activity of the SETD7 enzyme, which plays a crucial role in regulating gene expression.

Mechanism of Action

N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide binds to the catalytic site of SETD7, preventing the transfer of the methyl group from S-adenosyl-l-methionine (SAM) to the histone substrate. This leads to a decrease in the methylation of H3K4me1/2, which in turn affects the recruitment of transcriptional activators and repressors to chromatin. The inhibition of SETD7 by this compound has been shown to have a selective effect on gene expression, making it a valuable tool for studying the epigenetic regulation of specific genes.
Biochemical and Physiological Effects:
This compound has been shown to have a specific effect on the methylation of H3K4me1/2, which is associated with the activation of gene expression. Its inhibition by this compound has been linked to the downregulation of several genes involved in cancer progression, such as c-Myc and Cyclin D1. This suggests that this compound may have potential therapeutic applications in cancer treatment.

Advantages and Limitations for Lab Experiments

N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has several advantages as a research tool, including its high purity and specificity for SETD7. However, its use in lab experiments is limited by its low solubility in water, which may require the use of organic solvents. In addition, its high potency may require careful titration to avoid off-target effects.

Future Directions

The selective inhibition of SETD7 by N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has opened up new avenues for studying the epigenetic regulation of gene expression. Future research could focus on the development of more potent and selective inhibitors of SETD7, as well as the identification of other enzymes that may be targeted by this compound. In addition, the therapeutic potential of this compound in cancer treatment could be further explored through preclinical studies and clinical trials.

Synthesis Methods

The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves a multi-step process that starts with the reaction of 2-aminopyridine with 2-furoyl chloride to obtain 2-(furan-2-yl)-1,3-oxazole-4-carboxamide. This intermediate is then reacted with 4-bromoaniline to obtain the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it an ideal compound for scientific research.

Scientific Research Applications

N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been extensively used in epigenetics research to study the role of SETD7 in gene expression regulation. It has been shown to selectively inhibit the HMT activity of SETD7, leading to a decrease in the methylation of histone H3 at lysine 4 (H3K4me1/2). This modification is associated with the activation of gene expression, and its inhibition by this compound has been linked to the downregulation of several genes involved in cancer progression, such as c-Myc and Cyclin D1.

properties

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C17H11N3O3/c21-16(14-4-2-10-22-14)19-12-7-5-11(6-8-12)17-20-15-13(23-17)3-1-9-18-15/h1-10H,(H,19,21)

InChI Key

ZCCQIKZYJDXCIW-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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